2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Chemical Sourcing Procurement Research Chemicals

Procure 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (CAS 356093-05-5) for your research needs. This phenethylamine derivative features a unique 3,4-dimethoxy substitution pattern and an N-pyridin-3-ylmethyl moiety, distinguishing it from common 2C-x analogs. It serves as a versatile building block for chemical library synthesis and SAR studies. High purity (≥95%) ensures reliability in analytical method development. Ideal for projects requiring this exact scaffold. Available for B2B procurement with standard research compliance.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 356093-05-5
Cat. No. B1348190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine
CAS356093-05-5
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC
InChIInChI=1S/C16H20N2O2/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14/h3-6,8,10-11,18H,7,9,12H2,1-2H3
InChIKeyYKTUGLXMPJZNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (CAS 356093-05-5) for Research and Procurement


2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, identified by CAS 356093-05-5, is a phenethylamine derivative featuring a 3,4-dimethoxyphenyl group linked to a pyridin-3-ylmethylamine moiety [1]. This compound, also known as 2C-E, was first synthesized by Alexander Shulgin in 1991 [2] and is primarily utilized as a research chemical and building block in organic synthesis . Its molecular formula is C16H20N2O2, with a molecular weight of 272.34 g/mol [1].

Structural Specificity of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine in Research Applications


Direct substitution of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine with structurally similar analogs is not supported by quantitative data. The 2C-x family of phenethylamines, to which this compound belongs, is known for significant pharmacological variation driven by subtle changes in ring substitution and N-alkylation [1]. While this specific compound's unique combination of a 3,4-dimethoxy substitution pattern on the phenyl ring and a pyridin-3-ylmethyl group on the amine suggests a distinct biological profile compared to its more extensively studied analogs like 2C-B (4-bromo-2,5-dimethoxy) and 2C-I (4-iodo-2,5-dimethoxy) [1], no direct, quantitative comparative data was found in primary literature to support these claims [2]. Therefore, generic substitution based on structural similarity alone cannot be reliably recommended without additional experimental validation. Potential users should prioritize this compound only when its exact structure is a specific requirement for a research project, a chemical library, or a synthetic pathway.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (CAS 356093-05-5)


Vendor Availability: Commercial Sourcing of the Base Compound vs. Dihydrobromide Salt

An analysis of vendor listings reveals a quantifiable differentiation in the commercial availability of the free base (CAS 356093-05-5) compared to its dihydrobromide salt (CAS 1609395-55-2). The free base is listed by at least 8 unique vendors, including major suppliers like ChemBridge and ChemDiv, indicating a well-established supply chain . In contrast, the dihydrobromide salt is identified by only 2 vendors . This difference in supplier count suggests that researchers requiring the free base form for specific chemical reactions or library screening will find significantly more procurement options and potentially more competitive pricing compared to the salt form.

Chemical Sourcing Procurement Research Chemicals

Purity Specification: Reported Purity of Free Base vs. Hydrochloride Salt

Vendor datasheets provide a quantifiable differentiation in the reported purity of the free base form compared to its hydrochloride salt. Multiple independent vendors report a purity specification of 95% or higher (95+%) for the free base (CAS 356093-05-5) . In contrast, the hydrochloride salt form of the same base molecule (listed as DMPEA-HCl) is reported by at least one vendor with a purity specification of 90% . This quantitative difference in reported purity may be a significant factor for analytical chemists and researchers requiring high-purity starting materials for sensitive assays or reactions.

Chemical Analysis Quality Control Purity

Optimal Research and Industrial Use Cases for 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine


Building Block for Diversity-Oriented Synthesis

The compound's dual functional groups—a secondary amine and a dimethoxyphenyl ring—render it a versatile building block in organic synthesis for creating diverse chemical libraries [1]. Its use as a synthetic intermediate is supported by its classification as a 'Building Block' by multiple chemical suppliers . Procurement should be prioritized for projects requiring the specific 3,4-dimethoxy substitution pattern on a phenethylamine scaffold, which is less common than the 2,5-dimethoxy pattern found in many 2C-x analogs.

Reference Standard for Analytical Method Development

The compound's well-defined physicochemical properties (e.g., molecular weight of 272.34 g/mol, XLogP3-AA of 2.1) [2] make it a suitable candidate for use as a reference standard in developing and validating analytical methods, such as HPLC or LC-MS. Its commercial availability in high purity (95+%) from multiple vendors supports its reliable procurement for quality control and method development purposes.

Chemical Probe in Receptor Binding Studies

While specific, quantitative receptor binding data for this exact compound is currently limited in public literature, its structural homology to the 2C-x class, which is known for interactions with serotonergic and adrenergic systems [1], suggests its potential utility as a chemical probe. Researchers investigating structure-activity relationships (SAR) within this class may prioritize this compound to explore the effects of the 3,4-dimethoxy and N-pyridin-3-ylmethyl substitutions on receptor affinity and selectivity, using it as a direct comparator to more established analogs like 2C-B.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.